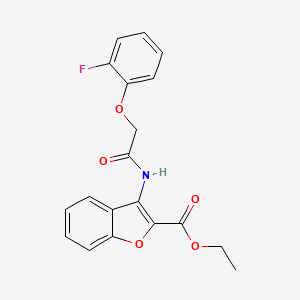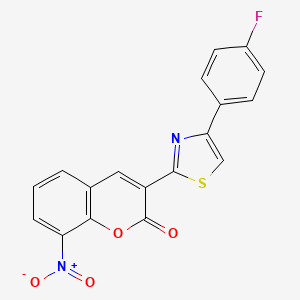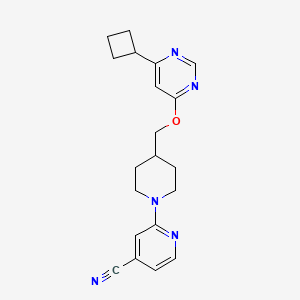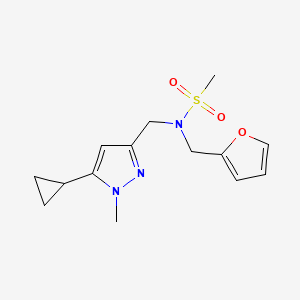
Methyl 4-chloro-5-formyl-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-5-formyl-2-hydroxybenzoate” is a chemical compound with the CAS Number: 2174001-19-3 . It has a molecular weight of 214.6 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-chloro-5-formyl-2-hydroxybenzoate” and its InChI Code is "1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3" . This indicates the compound has 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Crystal Structure and Theoretical Analysis
A study focused on a similar compound, Methyl 4-hydroxybenzoate (commonly known as methyl paraben), explored its anti-microbial properties used in cosmetics, personal care products, and as a food preservative. The research detailed the crystal structure, Hirshfeld surface analysis, and computational calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).
Environmental Fate and Behavior
Parabens, chemically related to Methyl 4-chloro-5-formyl-2-hydroxybenzoate, have been the subject of environmental studies due to their use as preservatives in various products. Research has documented their occurrence, fate, and behavior in aquatic environments, highlighting their biodegradability and potential as weak endocrine disruptors (Haman et al., 2015).
Analytical Method Development
An analytical method was developed to measure concentrations of parabens and other environmental phenols in human milk, showcasing the compound's relevance in assessing human exposure and potential health risks (Ye et al., 2008).
Synthesis and Applications in Chemistry
Another research effort synthesized 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, a photosensitizer, starting from methyl 4-formylbenzoate. This work emphasizes the compound's utility in creating materials for medical applications, particularly in photodynamic therapy (Diao Jun-lin et al., 2011).
Antimicrobial Activity
A study on the biological activity of 4-hydroxy-5-formylbenzoic acid derivatives, including esters and Schiff bases, demonstrated antimicrobial activity against Gram-positive bacteria, underscoring the potential for developing new antibacterial agents (Piscopo et al., 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H317, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation. Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
methyl 4-chloro-5-formyl-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLYNZZIYVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)
![N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2607358.png)
![4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2607359.png)

![1-[4-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607362.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)